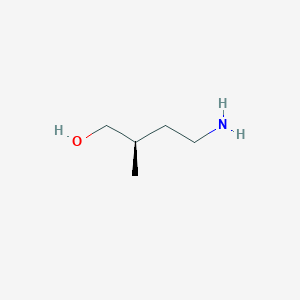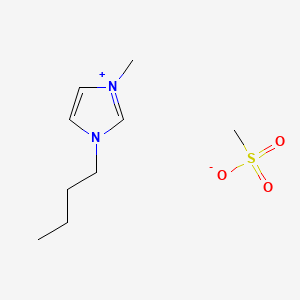
5-溴-1H-1,2,4-三唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
科学研究应用
药理学应用
三唑类化合物,包括 1,2,4-三唑类化合物,与广泛的药理学应用相关联 . 它们具有显著的生物学特性,包括抗菌、抗病毒、抗结核、抗癌、抗惊厥、镇痛、抗氧化、抗炎和抗抑郁活性 .
抗真菌应用
三唑衍生物已被发现具有有效的抗真菌活性 . 例如,发现唑类衍生物的抗真菌活性导致了氟康唑、伊曲康唑、伏立康唑、泊沙康唑、依芬康唑等的研发 .
抗癌应用
三唑类及其衍生物与抗癌作用有关 . 这些化合物与生物系统中多种酶和受体结合的能力使其成为潜在的癌症治疗候选药物 .
抗炎应用
1,2,4-三唑类化合物与抗炎作用有关 . 这使得它们成为治疗以炎症为特征的疾病的潜在候选药物 .
抗菌应用
三唑类化合物已被发现具有抗菌特性 . 它们已被用于开发新的抗菌剂类别来对抗多重耐药病原体 .
有机合成中的应用
1,2,4-三唑类化合物在有机合成中得到了广泛的应用 . 它们能够在核心结构周围容纳广泛的取代基(亲电试剂和亲核试剂),为构建各种新型生物活性分子铺平了道路 .
材料科学中的应用
三唑类化合物在材料科学中具有应用 . 它们独特的结构特征使其适用于开发新材料 .
生物偶联和化学生物学中的应用
作用机制
生化分析
Biochemical Properties
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid to its target molecules .
Cellular Effects
The effects of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular cellular compartments or accumulate in specific tissues. These processes are influenced by the physicochemical properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, such as its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is determined by its interactions with cellular machinery and its physicochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1H-1,2,4-triazole-3-carboxylic acid. One common method includes the reaction of 1H-1,2,4-triazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the triazole ring .
Industrial Production Methods: Industrial production methods for 5-Bromo
属性
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIDTOGYMYMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475683 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674287-63-9 |
Source


|
| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)





